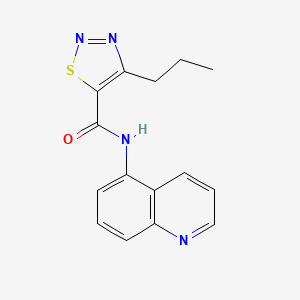

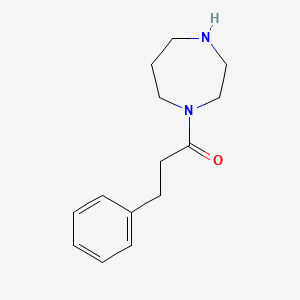

![molecular formula C22H18N2O6 B2449482 benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 902313-04-6](/img/structure/B2449482.png)

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrano[3,2-b]pyran . It’s a complex organic molecule that has been synthesized for research purposes .

Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, aldehydes, and malononitrile . This process is catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA) and carried out in EtOH as the solvent under reflux and green condition . The process demonstrates various advantages, including high yields, short reaction times, and simple workup .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile . This method is associated with some disadvantages such as the use of a toxic and non-recyclable catalyst, high reaction temperature, and two-step synthesis .Scientific Research Applications

Synthesis of Functionalized Pyrano[3,2-c]pyridines

The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other compounds results in the formation of 4H-pyrano[3,2-c]pyridines, showcasing a pathway to synthesize functionally diverse pyrano[3,2-c]pyridines (Mekheimer, Mohamed, & Sadek, 1997).

Transformation into Various Derivatives

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several derivatives such as diazanaphthalene and pyrano[2,3-b]pyridine derivatives, demonstrating the versatility of the compound in producing a range of chemical structures (Harb et al., 1989).

Green Synthesis and Antibacterial Properties

The green synthesis of 6-amino-8-aryl-7-(benzenesulfonyl)-2-(hydroxymethyl)pyrano[3,2-b]pyran-4(8H)-ones and their antibacterial properties illustrate the potential pharmaceutical applications of these compounds (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

Antiallergic Properties

The synthesis of novel compounds from the pyrano[3,2-c]pyridine derivatives and their examination for antiallergic properties reveal potential therapeutic uses in allergy treatment (Philipp, Jirkovsky, & Martel, 1980).

Eco-Friendly Synthesis and Functional Group Tolerance

An eco-friendly approach to synthesize 6-amino-2-(hydroxymethyl)-8-aryl-7-(phenylsulfonyl)pyrano[3,2-b]pyran-4(8H)-one derivatives using nano-cellulose-OSO3H as a catalyst highlights the focus on sustainable chemistry and functional group tolerance in synthesis (Sadeghi, 2019).

properties

IUPAC Name |

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O6/c23-21-18(22(27)28-12-13-5-2-1-3-6-13)17(14-7-4-8-24-10-14)20-19(30-21)16(26)9-15(11-25)29-20/h1-10,17,25H,11-12,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXYZBQQOSACNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CN=CC=C4)OC(=CC3=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)